N'-(4,6-dimethylpyrimidin-2-yl)-2,3-dihydroindole-1-carboximidamide
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Overview
Description
N’-(4,6-dimethylpyrimidin-2-yl)-2,3-dihydroindole-1-carboximidamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and an indole moiety linked via a carboximidamide group. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,6-dimethylpyrimidin-2-yl)-2,3-dihydroindole-1-carboximidamide typically involves multi-step organic reactions. One common method includes the cyclization of 1-aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines with α-bromocarbonyl compounds . This reaction is carried out under controlled conditions, often involving the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N’-(4,6-dimethylpyrimidin-2-yl)-2,3-dihydroindole-1-carboximidamide.
Chemical Reactions Analysis
Types of Reactions
N’-(4,6-dimethylpyrimidin-2-yl)-2,3-dihydroindole-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield N’-(4,6-dimethylpyrimidin-2-yl)-2,3-dihydroindole-1-carboxamide, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N’-(4,6-dimethylpyrimidin-2-yl)-2,3-dihydroindole-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(4,6-dimethylpyrimidin-2-yl)-2,3-dihydroindole-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide
- N,N′-bis(4,6-dimethylpyrimidin-2-yl)pyromellitic diimide
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
Uniqueness
N’-(4,6-dimethylpyrimidin-2-yl)-2,3-dihydroindole-1-carboximidamide is unique due to its combination of a pyrimidine ring and an indole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-(4,6-dimethylpyrimidin-2-yl)-2,3-dihydroindole-1-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5/c1-10-9-11(2)18-15(17-10)19-14(16)20-8-7-12-5-3-4-6-13(12)20/h3-6,9H,7-8H2,1-2H3,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLENUXQYGCDSNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)N2CCC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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